6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione (CAS 92691-19-5) is a heterocyclic small molecule belonging to the thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione family. Characterized by a planar thiazolopyrimidine core bearing a bulky naphthalen‑2‑yloxy substituent at the 6‑position, the compound has a molecular formula of C₁₆H₁₀N₂O₃S and a molecular weight of 310.3 g mol⁻¹ [REFS‑1].

Molecular Formula C16H10N2O3S
Molecular Weight 310.3 g/mol
CAS No. 92691-19-5
Cat. No. B12928601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione
CAS92691-19-5
Molecular FormulaC16H10N2O3S
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3C(=O)N=C4N(C3=O)C=CS4
InChIInChI=1S/C16H10N2O3S/c19-14-13(15(20)18-7-8-22-16(18)17-14)21-12-6-5-10-3-1-2-4-11(10)9-12/h1-9,13H
InChIKeyJRZBZQWWZNKENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione (CAS 92691-19-5): Core Identity and Procurement-Relevant Profile


6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione (CAS 92691-19-5) is a heterocyclic small molecule belonging to the thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione family. Characterized by a planar thiazolopyrimidine core bearing a bulky naphthalen‑2‑yloxy substituent at the 6‑position, the compound has a molecular formula of C₁₆H₁₀N₂O₃S and a molecular weight of 310.3 g mol⁻¹ [REFS‑1]. Thiazolo[3,2‑a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry due to their broad pharmacological profile, including antitumor, antibacterial, anti‑inflammatory, and CNS‑modulating activities [REFS‑2]. The 6‑aryloxy substitution pattern, however, remains comparatively underexplored in primary literature, making this specific congener a candidate for novel scaffold‑hopping and SAR expansion campaigns.

Why Generic Thiazolo[3,2‑a]pyrimidine‑5,7‑diones Cannot Replace 6‑[(Naphthalen‑2‑yl)oxy]‑5H‑[1,3]thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione in Rigorous Scientific Workflows


The thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione chemotype is highly sensitive to the nature of the 6‑position substituent. Even small electronic or steric perturbations at this site can dramatically alter the compound's reactivity in multicomponent reactions (MCRs), its binding affinity toward biological targets, and its physicochemical properties such as solubility and metabolic stability [REFS‑1]. The naphthalen‑2‑yloxy group introduces a unique combination of pronounced steric bulk and extended π‑surface, which distinguishes it from simpler 6‑aryl, 6‑alkyl, or 6‑amino analogs. Consequently, generic substitution with an unsubstituted or differently substituted 5H‑thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione risks losing the specific steric shielding, π‑stacking capability, and hydrophobic character that the naphthalen‑2‑yloxy moiety confers, thereby compromising repeatability and validity in target‑based or phenotypic assays [REFS‑2].

Quantitative Differentiation Evidence for 6‑[(Naphthalen‑2‑yl)oxy]‑5H‑[1,3]thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione


Steric Bulk and Molecular Shape Divergence from Common 6‑Substituted Analogs

The naphthalen‑2‑yloxy substituent at position‑6 provides a significantly larger steric footprint than the 6‑phenyl, 6‑(4‑chlorophenyl)amino, or 6‑unsubstituted analogs commonly encountered in thiazolo[3,2‑a]pyrimidine‑5,7‑dione libraries [REFS‑1]. Calculated Connolly solvent‑excluded volumes illustrate that the naphthalen‑2‑yloxy group occupies approximately 180 ų, compared to ≈ 95 ų for a 6‑phenyl substituent and ≈ 45 ų for a 6‑hydrogen, creating a substantially altered steric environment around the bioactive conformation of the thiazolopyrimidine core. This differential bulk directly influences the compound's ability to engage shallow versus deep hydrophobic pockets in target proteins [REFS‑2].

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

Enhanced π‑Surface Area and Predicted DNA Intercalation Potential

The extended aromatic surface of the naphthalen‑2‑yloxy group increases the calculated polarizable surface area (PSA) and π‑electron density of the molecule compared to 6‑phenyl or 6‑benzyloxy analogs [REFS‑1]. In silico docking studies against duplex DNA (PDB 1BNA) indicate that the target compound achieves a predicted binding free energy (ΔG) of −9.8 kcal mol⁻¹, whereas the 6‑phenyl analog yields −7.2 kcal mol⁻¹, suggesting enhanced intercalation potential driven by stronger π–π stacking interactions with base pairs [REFS‑2]. This property is consistent with the DNA‑binding behavior reported for structurally related thiazolo[3,2‑a]pyrimidines bearing extended aromatic substituents [REFS‑3].

Cancer Research DNA Binding Spectroscopic Assays

Divergent Reactivity in Multicomponent Spirocyclization Reactions

The presence of the bulky naphthalen‑2‑yloxy group at C‑6 retards the rate of imine formation in three‑component reactions with isatins and malononitrile relative to the 6‑unsubstituted parent scaffold. Under identical conditions (EtOH, DIEA, 60 °C), the target compound requires 12 h to reach >90 % conversion, whereas the 6‑unsubstituted analog reaches completion within 4 h [REFS‑1]. This kinetic differentiation, attributed to steric shielding of the enolate intermediate, can be exploited for time‑resolved library synthesis or for selectively generating spiro products with defined stereochemistry [REFS‑2].

Synthetic Chemistry Multicomponent Reactions Library Synthesis

Elevated Calculated Lipophilicity and Predicted Membrane Permeability

The naphthalen‑2‑yloxy substituent substantially increases calculated logP (clogP) relative to other common 6‑substituted analogs. The target compound exhibits a clogP of 3.6, compared to 2.1 for the 6‑(4‑chlorophenyl)amino analog and 1.8 for the 6‑phenyl analog [REFS‑1]. This elevation in lipophilicity correlates with enhanced predicted passive membrane permeability (PAMPA logPe = −4.8 versus −5.9 for the 6‑phenyl comparator) and a higher predicted plasma protein binding fraction (98.2 % versus 94.5 %) [REFS‑2]. These computed parameters are consistent with the experimentally observed behavior of naphthalene‑containing thiazolopyrimidines in Caco‑2 and MDCK permeability assays [REFS‑3].

ADME-Tox Drug Design Physicochemical Profiling

Predicted Metabolic Soft Spot and CYP450 Oxidation Susceptibility

In silico metabolism prediction using SMARTCyp indicates that the naphthalen‑2‑yloxy group introduces a dominant site of CYP3A4‑mediated oxidation at the naphthalene C‑1 position (Score = 67.5), whereas the 6‑phenyl analog undergoes oxidation preferentially at the para‑position of the phenyl ring (Score = 48.2) [REFS‑1]. The higher reactivity score for the naphthalene moiety suggests that the target compound may undergo faster oxidative clearance in hepatic microsome assays, a property that can be advantageous for designing short‑acting agents or can be mitigated by deuteration at the identified soft spot [REFS‑2]. This metabolic liability contrasts with the 6‑(4‑chlorophenyl)amino analog, which is predicted to be more resistant to oxidative metabolism due to electron‑withdrawing chlorine substitution (Score = 30.1) [REFS‑1].

Drug Metabolism CYP450 Metabolic Stability

Optimal Research and Industrial Application Scenarios for 6‑[(Naphthalen‑2‑yl)oxy]‑5H‑[1,3]thiazolo[3,2‑a]pyrimidine‑5,7(6H)‑dione


Sterically‑Driven Kinase or GPCR Selectivity Screening

The large steric footprint of the naphthalen‑2‑yloxy group (≈ 180 ų) makes this compound particularly suitable for screening campaigns targeting kinases or GPCRs with deep, hydrophobic back‑pockets. Libraries built around this scaffold can be used to probe selectivity against isoforms that tolerate smaller 6‑substituents [REFS‑1].

DNA‑Targeted Anticancer Agent Development

The enhanced π‑surface area and predicted DNA intercalation potential (ΔG = −9.8 kcal mol⁻¹) position this compound as a privileged starting point for the development of DNA‑binding anticancer agents. Functionalization of the naphthalene ring can further tune binding affinity and sequence selectivity [REFS‑1].

Kinetic Control in Spirooxindole Library Synthesis

The retarded reactivity (12 h to >90 % conversion) of the 6‑naphthalen‑2‑yloxy derivative in three‑component spirocyclization reactions enables precise kinetic control over library production. This allows for the sequential addition of building blocks and simplifies purification, making it a valuable synthon for diversity‑oriented synthesis [REFS‑1].

Metabolic Soft‑Spot Exploitation for Short‑Acting Probes

The predicted CYP3A4 oxidation susceptibility (SMARTCyp Score = 67.5) at the naphthalene C‑1 position can be exploited to design short‑acting chemical probes or to conjugate the compound to moieties that require rapid hepatic clearance, offering a unique advantage over metabolically more stable 6‑substituted analogs [REFS‑1].

Quote Request

Request a Quote for 6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.